CoA-S-trimethylene-acetyl-tryptamine
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Overview
Preparation Methods
The preparation of Coa-S-Trimethylene-Acetyl-Tryptamine involves several synthetic routes and reaction conditions. One common method includes the use of coenzyme A as a starting material, which undergoes a series of chemical reactions to introduce the trimethylene and acetyl groups, followed by the incorporation of the tryptamine moiety . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Coa-S-Trimethylene-Acetyl-Tryptamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms .
Scientific Research Applications
Coa-S-Trimethylene-Acetyl-Tryptamine has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of S-alkyl-coenzymes A and their derivatives . In biology, it is investigated for its potential role in metabolic pathways and enzyme interactions . In medicine, it is explored for its potential therapeutic effects, particularly in the context of neurological and metabolic disorders . Additionally, it has industrial applications in the development of new drugs and biochemical assays .
Mechanism of Action
The mechanism of action of Coa-S-Trimethylene-Acetyl-Tryptamine involves its interaction with specific molecular targets and pathways. One of the primary targets is serotonin N-acetyltransferase, an enzyme involved in the synthesis of serotonin derivatives . The compound exerts its effects by modulating the activity of this enzyme, leading to changes in the levels of serotonin and related metabolites . This modulation can have various physiological effects, including impacts on mood, cognition, and metabolic processes .
Comparison with Similar Compounds
Coa-S-Trimethylene-Acetyl-Tryptamine can be compared with other similar compounds, such as other S-alkyl-coenzymes A and tryptamine derivatives . One unique aspect of this compound is its specific combination of the trimethylene, acetyl, and tryptamine moieties, which confer distinct chemical and biological properties . Similar compounds include S-acetyl-coenzyme A and N-acetyl-tryptamine, which share some structural features but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C36H54N9O17P3S |
---|---|
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C36H54N9O17P3S/c1-36(2,31(49)34(50)40-13-11-27(47)39-14-16-66-15-6-5-9-26(46)38-12-10-22-17-41-24-8-4-3-7-23(22)24)19-59-65(56,57)62-64(54,55)58-18-25-30(61-63(51,52)53)29(48)35(60-25)45-21-44-28-32(37)42-20-43-33(28)45/h3-4,7-8,17,20-21,25,29-31,35,41,48-49H,5-6,9-16,18-19H2,1-2H3,(H,38,46)(H,39,47)(H,40,50)(H,54,55)(H,56,57)(H2,37,42,43)(H2,51,52,53)/t25-,29-,30-,31+,35-/m1/s1 |
InChI Key |
RFOXOYXMKJPZDH-VTINEICCSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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